N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-(3-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O2S/c1-11-8-12(2)18(17-11)7-6-16-21(19,20)10-13-4-3-5-14(15)9-13/h3-5,8-9,16H,6-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHUMYNHSVRICL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)CC2=CC(=CC=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C15H21N3O2S
- Molecular Weight : 305.42 g/mol
- CAS Number : 890598-27-3
Research indicates that compounds containing the pyrazole moiety often exhibit diverse biological activities, including anti-inflammatory and anticancer effects. The specific mechanism of action for this compound involves modulation of various signaling pathways, potentially affecting cell proliferation and apoptosis.
Cytotoxic Activity
A study focusing on related pyrazole derivatives has shown promising cytotoxic effects against cancer cell lines. For instance, derivatives with similar structural features demonstrated IC50 values ranging from 5.00 to 29.85 µM in various cancer cell lines, indicating selective cytotoxicity towards malignant cells while sparing healthy cells .
Table 1: Cytotoxicity of Related Pyrazole Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5f | C6 | 5.13 | Induces apoptosis and cell cycle arrest |
| 5a | SH-SY5Y | 5.00 | Selective cytotoxicity |
| 5-FU | C6 | 8.34 | Traditional chemotherapeutic agent |
Case Studies
-
Cytotoxic Effects on Glioma Cells :
A study investigated the effects of a pyrazole derivative similar to this compound on glioma cells. The compound was found to significantly induce apoptosis and arrest the cell cycle in the G0/G1 phase, suggesting its potential as a therapeutic agent for glioma treatment . -
Antipsychotic Activity :
Another related compound was evaluated for its antipsychotic-like properties without binding to dopamine receptors, which is a common mechanism for many antipsychotic drugs. This suggests that pyrazole derivatives may offer new avenues for treating psychiatric disorders without traditional side effects associated with dopamine antagonism .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Replacing the 3-fluorophenyl group with 2-chlorophenyl (BJ51757) alters electronic and steric properties. Fluorine’s electronegativity may enhance hydrogen bonding, while chlorine’s larger size could increase hydrophobicity .
2.2 Physicochemical Properties
The compound’s molecular weight (327.83 g/mol) and logP (estimated ~2.5–3.0) align with Lipinski’s rules for drug-likeness, contrasting with bulkier analogs like NCDOB (552.1 g/mol), which may face bioavailability challenges.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
